N-(3-methylpyridin-2-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide
Description
N-(3-methylpyridin-2-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is a heterocyclic compound featuring a benzotriazinone core linked to a 3-methylpyridinyl group via an acetamide bridge. The benzotriazinone moiety (4-oxo-1,2,3-benzotriazin-3(4H)-yl) is a pharmacologically significant scaffold known for its diverse biological activities, including enzyme inhibition and antimicrobial properties .
Properties
IUPAC Name |
N-(3-methylpyridin-2-yl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2/c1-10-5-4-8-16-14(10)17-13(21)9-20-15(22)11-6-2-3-7-12(11)18-19-20/h2-8H,9H2,1H3,(H,16,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTEXPYBPLOHWSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)CN2C(=O)C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylpyridin-2-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide typically involves the following steps:
Formation of the Benzotriazine Core: The benzotriazine core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Acetamide Group: The acetamide group can be introduced via acylation reactions using acetic anhydride or acetyl chloride.
Attachment of the Pyridine Moiety: The pyridine moiety can be attached through nucleophilic substitution reactions, often using pyridine derivatives and suitable leaving groups.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylpyridin-2-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, potentially altering its biological activity.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: The compound could be explored for its therapeutic potential in treating various diseases.
Industry: It may find applications in the development of new materials, catalysts, or other industrial products.
Mechanism of Action
The mechanism of action of N-(3-methylpyridin-2-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling processes.
DNA/RNA Interaction: The compound could interact with nucleic acids, influencing gene expression and cellular functions.
Comparison with Similar Compounds
The following analysis compares N-(3-methylpyridin-2-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide with structurally and functionally related compounds, focusing on molecular features, biological activities, and structure-activity relationships (SAR).
Structural Analogs with Benzotriazinone or Quinazolinone Cores
Key Observations :
Substituent Effects on Activity: The 3-methylpyridinyl group in the target compound may enhance solubility compared to halogenated aryl groups (e.g., 3-chloro-4-fluorophenyl in ). However, halogenated analogs often exhibit stronger enzyme inhibition due to increased electron-withdrawing effects and binding affinity . The ethylamino group in quinazolinone derivatives (e.g., ) significantly boosts anti-inflammatory activity, suggesting that nitrogen-containing substituents on the acetamide bridge are critical for modulating biological responses.
Core Scaffold Differences: Benzotriazinone (as in the target compound) vs. quinazolinone (e.g., ): Quinazolinones are more extensively studied for antitubercular and anti-inflammatory applications, while benzotriazinones are explored for antimicrobial and enzyme-inhibitory roles. The additional nitrogen in benzotriazinone may alter redox properties and metabolic stability .
Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to those for related benzotriazinone acetamides, such as nucleophilic substitution or coupling reactions (e.g., Scheme 3 in ). By contrast, quinazolinone derivatives often require multi-step cyclization and functionalization .
Pharmacological and Physicochemical Comparisons
- Antimicrobial Potential: Pyridinylmethyl-substituted benzotriazinones (e.g., ) are hypothesized to target bacterial enzymes, analogous to the antitubercular activity of quinazolinone derivatives .
- Anti-inflammatory Activity: Quinazolinone acetamides with alkylamino substituents (e.g., ) outperform the target compound’s structural class, highlighting the importance of flexible, basic side chains for cyclooxygenase or cytokine modulation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
